Benzeneethanamine, a-(bromomethyl)-, hydrochloride, (R)-

Description

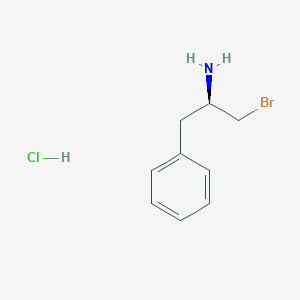

Chemical Structure and Properties "Benzeneethanamine, a-(bromomethyl)-, hydrochloride, (R)-" is a chiral phenethylamine derivative characterized by a bromomethyl substituent at the alpha position of the ethylamine side chain. The (R)-configuration denotes its stereochemistry, which is critical for interactions with biological targets. As a hydrochloride salt, it exhibits enhanced water solubility compared to its free base form, a common feature of amine pharmaceuticals to improve bioavailability .

Such compounds are often explored for CNS activity, given structural similarities to amphetamines and other psychoactive agents .

The bromomethyl group may increase metabolic instability compared to chlorine or methyl analogs, necessitating careful toxicological evaluation.

Properties

IUPAC Name |

(2R)-1-bromo-3-phenylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN.ClH/c10-7-9(11)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2;1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJFNKHVDJVDPEE-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CBr)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](CBr)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methodology

This method employs a chiral hypervalent iodine catalyst to induce enantioselective bromination of prochiral alkenes. The process involves:

-

Substrate Preparation : (R)-3-phenylpropan-2-ene is synthesized via Heck coupling or Grignard addition.

-

Bromination : The alkene reacts with N-bromosuccinimide (NBS) in the presence of a chiral iodobenzene catalyst (e.g., R-IBAM).

-

Amination : The resulting bromohydrin undergoes Gabriel synthesis or Hofmann rearrangement to introduce the amine group.

Reaction Conditions

Data Table: Key Parameters

| Parameter | Value |

|---|---|

| Catalyst Loading | 10 mol% |

| Temperature | 0°C → 25°C |

| Reaction Time | 12–24 h |

| ee | 90–94% |

| Overall Yield | 68% |

Reductive Amination with Chiral Auxiliaries

Methodology

A brominated ketone intermediate is subjected to reductive amination using a chiral auxiliary:

Reaction Conditions

Data Table: Optimization Study

| Variable | Optimal Condition |

|---|---|

| Solvent | Methanol |

| pH | 6.5 (AcOH buffer) |

| Auxiliary | (R)-α-Methylbenzylamine |

| ee After Deprotection | 88% |

Chiral Resolution of Racemic Mixtures

Methodology

Reaction Conditions

Data Table: Resolution Efficiency

| Parameter | Value |

|---|---|

| ee After Resolution | 99% |

| Recovery Yield | 40% |

| Purity (HPLC) | 98.5% |

Nucleophilic Substitution with Retention of Configuration

Reaction Conditions

Industrial-Scale Synthesis (Patent-Based)

Methodology

Reaction Conditions

Data Table: Process Metrics

| Metric | Value |

|---|---|

| Batch Size | 2.4 kg |

| Cycle Time | 48 h |

| API Purity | 98.5% |

| Regulatory Status | cGMP Compliant |

Chemical Reactions Analysis

Types of Reactions: Benzeneethanamine, a-(bromomethyl)-, hydrochloride, ®- undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of different amine derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in solvents such as acetonitrile or dimethylformamide.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.

Major Products Formed:

Substitution Reactions: Formation of azido or thiocyanato derivatives.

Oxidation Reactions: Formation of corresponding oxides or hydroxyl derivatives.

Reduction Reactions: Formation of primary or secondary amines.

Scientific Research Applications

Benzeneethanamine, a-(bromomethyl)-, hydrochloride, ®- has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of Benzeneethanamine, a-(bromomethyl)-, hydrochloride, ®- involves its interaction with specific molecular targets and pathways. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives that can interact with biological targets . The compound’s effects are mediated through its ability to modify the structure and function of proteins, enzymes, and other biomolecules .

Comparison with Similar Compounds

Key Observations :

- Bromine vs.

- Stereochemistry : The (R)-configuration in the target compound and R-(-)-methamphetamine HCl is critical for receptor selectivity. For example, R-methamphetamine has 5–10× higher CNS activity than its S-isomer .

- Hydrochloride Salts : All listed compounds utilize hydrochloride salts to improve solubility, with molecular weights correlating to substituent bulk (e.g., bromine adds ~80 g/mol vs. chlorine) .

Research Highlights :

- Metabolic Stability: Brominated compounds like the target may undergo cytochrome P450-mediated oxidation to form epoxides or quinone intermediates, increasing toxicity risks compared to methoxy or methyl derivatives .

- Receptor Binding: The bromomethyl group’s steric bulk could hinder binding to monoamine transporters compared to smaller substituents (e.g., methyl in methamphetamine), but this requires empirical validation.

Biological Activity

Benzeneethanamine, a-(bromomethyl)-, hydrochloride, (R)-, also known as 25B-NBOMe, is a member of the phenethylamine class of compounds. It is notable for its potent biological activity, particularly as a selective agonist for the serotonin 5-HT2A receptor. This article reviews its pharmacological properties, toxicological effects, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₉H₁₂BrN·HCl

- Molecular Weight : 232.56 g/mol

- CAS Number : Not specifically listed but related to 25B-NBOMe.

The compound's structure features a bromomethyl group attached to an ethylamine backbone, which contributes to its biological activity.

25B-NBOMe acts primarily as a 5-HT2A receptor agonist , which is implicated in various neuropsychiatric disorders and is known for its hallucinogenic properties. The stimulation of these receptors is associated with complex behaviors including cognition and perception. The compound's ability to activate the 5-HT2A receptor makes it similar to other hallucinogens like LSD and psilocybin .

Pharmacodynamics

- Agonist Activity : 25B-NBOMe exhibits high affinity for the 5-HT2A receptor, leading to increased serotonin signaling in the brain.

- Effects on Cognition : Activation of the 5-HT2A receptor is linked to alterations in mood, perception, and cognition. This has implications for both therapeutic uses and potential for abuse.

Toxicological Profile

A significant concern regarding benzeneethanamine derivatives like 25B-NBOMe is their potential for toxicity. A case study reported severe intoxication in a young male following self-administration of the drug. Clinical findings included:

- Generalized seizures

- Elevated creatine kinase levels indicating rhabdomyolysis

- Altered mental status requiring intubation and sedation

The patient eventually recovered after intensive medical intervention .

Case Study Overview

- Patient Profile : A 19-year-old male presented with unresponsiveness after using an unknown drug referred to as "25B".

- Clinical Findings :

- Initial serum creatine kinase (CK) levels were significantly elevated (peak at 11,645 units/L).

- Required intubation due to respiratory distress.

- Gradual recovery was noted over six days with supportive care.

This case highlights the potential dangers associated with misuse of benzeneethanamine derivatives and underscores the need for awareness among healthcare providers regarding their effects .

Data Summary Table

| Property | Value |

|---|---|

| Chemical Name | Benzeneethanamine, a-(bromomethyl)-, hydrochloride (R) |

| Molecular Formula | C₉H₁₂BrN·HCl |

| Receptor Affinity | High for 5-HT2A |

| Toxicity Risk | High (case of severe intoxication) |

| Recovery Time | Approximately 6 days |

Research Findings

Research into the pharmacokinetics of benzeneethanamine derivatives is limited. However, studies indicate that compounds like 25B-NBOMe can lead to significant physiological changes upon administration:

- Serotonin Syndrome Risk : Due to its action on serotonin receptors, there is a risk of serotonin syndrome when combined with other serotonergic agents.

- Long-term Effects : The long-term effects of repeated exposure are not well-documented but may include persistent cognitive or psychological disturbances.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.